(4-Isobutoxyphenyl)methanamine acetate

Übersicht

Beschreibung

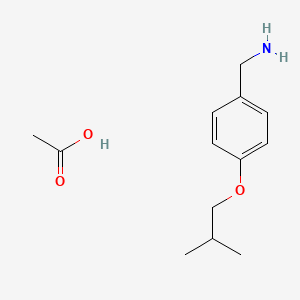

(4-Isobutoxyphenyl)methanamine acetate is an organic compound with the molecular formula C13H21NO3. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its unique chemical structure, which includes an isobutoxy group attached to a phenyl ring, and a methanamine group linked to an acetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutoxyphenyl)methanamine acetate typically involves the reaction of 4-isobutoxybenzyl chloride with methanamine in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to 50°C

Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

Raw Materials: 4-isobutoxybenzyl chloride, methanamine, acetic anhydride

Reaction Conditions: Controlled temperature and pressure, use of inert atmosphere to prevent oxidation

Purification: Crystallization or distillation to obtain the pure product

Analyse Chemischer Reaktionen

Types of Reactions

(4-Isobutoxyphenyl)methanamine acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the isobutoxy group with other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium methoxide in methanol

Major Products Formed

Oxidation: 4-isobutoxybenzaldehyde or 4-isobutoxyacetophenone

Reduction: 4-isobutoxybenzylamine

Substitution: 4-methoxyphenylmethanamine acetate

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Precursor in Drug Synthesis

One of the most significant applications of (4-Isobutoxyphenyl)methanamine acetate is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of pimavanserin, a drug indicated for treating Parkinson's disease psychosis. The compound’s structure allows it to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in managing psychiatric symptoms associated with Parkinson's disease .

1.2 Biological Activity

Research indicates that this compound exhibits biological activity that may contribute to its pharmaceutical potential. Its structural characteristics suggest it could influence neurotransmitter pathways, although detailed pharmacological profiles are still under investigation.

Chemical and Material Science Applications

2.1 Organic Chemistry Reactions

The compound's reactivity makes it valuable in organic chemistry for various reactions such as acylation and alkylation. These reactions are fundamental in synthesizing more complex organic molecules and functional materials.

2.2 Functional Materials

this compound has been explored for its potential in creating functional materials, including light-emitting diodes (LEDs). Its unique properties may enhance the performance and efficiency of such materials.

Safety Profile

The safety profile of this compound is notable for its low toxicity, making it suitable for various applications in the chemical industry. It is not classified as a persistent organic pollutant (POP), indicating a lower risk of environmental impact . Safe handling procedures include using personal protective equipment (PPE) and following regulatory guidelines to mitigate exposure risks .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- A study on the synthesis of antibacterial compounds derived from phenolic structures highlighted the importance of modifying chemical structures to improve solubility and antimicrobial activity against Gram-positive bacteria .

- Research into the synthesis processes for pimavanserin has revealed efficient methods utilizing this compound as a key intermediate, underscoring its relevance in pharmaceutical manufacturing .

Wirkmechanismus

The mechanism of action of (4-Isobutoxyphenyl)methanamine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by:

Binding to Enzymes: Inhibiting or activating enzyme activity

Receptor Interaction: Acting as an agonist or antagonist at receptor sites

Pathway Modulation: Influencing signal transduction pathways and gene expression

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyphenylmethanamine acetate

- 4-Ethoxyphenylmethanamine acetate

- 4-Butoxyphenylmethanamine acetate

Uniqueness

(4-Isobutoxyphenyl)methanamine acetate is unique due to its isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Biologische Aktivität

(4-Isobutoxyphenyl)methanamine acetate, also known as IBMA, is an organic compound with significant potential in medicinal chemistry. Its structure comprises a phenyl ring substituted with an isobutoxy group and an amine group, which allows for various biological interactions. The compound has been explored for its applications in pharmaceuticals, particularly as a precursor in the synthesis of drugs like pimavanserin, used for treating Parkinson's disease psychosis.

Chemical Structure

The chemical formula of this compound is . The structural characteristics contribute to its biological activity, particularly its interaction with neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Interaction Studies

Recent studies have focused on the binding affinity of (4-Isobutoxyphenyl)methanamine at various receptor sites. These studies aim to elucidate the mechanisms through which the compound exerts its effects on neurotransmitter systems:

- Dopamine Receptor Binding : The compound's binding affinity for dopamine receptors suggests potential applications in treating disorders related to dopamine dysregulation.

- Serotonin Receptor Interaction : Research indicates possible interactions with serotonin receptors, which could influence mood and anxiety levels.

Synthesis and Application

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The synthesis begins with the preparation of the isobutoxy-substituted phenol.

- Amine Formation : Following the formation of the phenol derivative, amination processes are employed to introduce the amine group.

- Acetate Formation : Finally, acetylation is performed to yield the acetate form of the compound.

This synthetic pathway not only highlights the compound's versatility but also establishes its importance in pharmaceutical development.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (2-Isobutoxyphenyl)methanamine | Isobutoxy group at the ortho position | Different spatial orientation affects biological activity |

| 4-Methylphenylmethanamine | Methyl group instead of isobutoxy | May exhibit distinct pharmacological properties |

| (4-Ethoxyphenyl)methanamine | Ethoxy group replacing isobutoxy | Potentially different solubility and reactivity |

The unique substitution pattern of this compound enhances its interaction with biological targets compared to these similar compounds, potentially influencing its pharmacokinetics and dynamics.

Eigenschaften

IUPAC Name |

acetic acid;[4-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.C2H4O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;1-2(3)4/h3-6,9H,7-8,12H2,1-2H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEGFBXWSGBVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CN.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955997-89-4 | |

| Record name | 4-(2-methylpropoxy)benzene methanamine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.